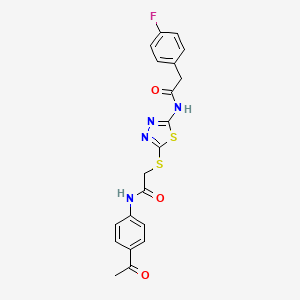![molecular formula C13H9Cl2NO2 B2414813 (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid CAS No. 773129-19-4](/img/structure/B2414813.png)
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid, also known as (E)-3-(3,5-dichlorophenyl)-2-[(1H-pyrrol-2-yl)methylene]propanoic acid, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as Diclofenac and is widely used for its analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. It has also been shown to modulate the activity of various enzymes and transcription factors involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It can be toxic at high doses, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid. One area of research could be to investigate its effects on different types of inflammation and pain. Another area of research could be to investigate its effects on other physiological processes, such as wound healing and tissue repair. Additionally, research could be conducted to develop new formulations of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid that are more effective and have fewer side effects.
Métodos De Síntesis
The synthesis of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid involves the reaction of 3,5-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyrrolecarboxaldehyde in the presence of a base to give the desired product.
Aplicaciones Científicas De Investigación
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and post-surgical pain. It has also been shown to be effective in reducing fever and swelling.
Propiedades
IUPAC Name |
(E)-3-[1-(3,5-dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-12(7-9)16-5-1-2-11(16)3-4-13(17)18/h1-8H,(H,17,18)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPACYSGPDUBM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=CC(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

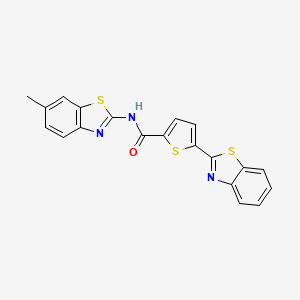
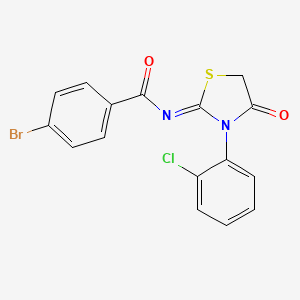
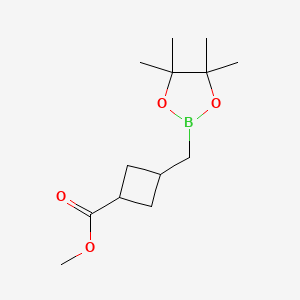
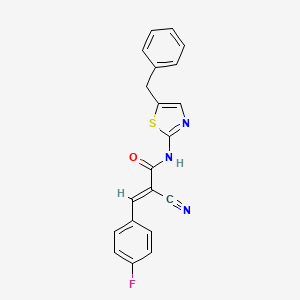


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
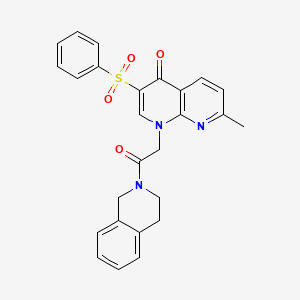
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
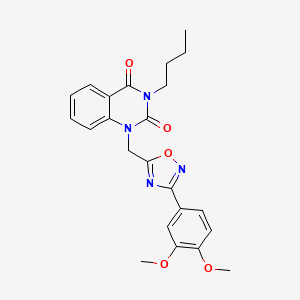
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2414746.png)
![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)
